molecular formula C39H38N4O14 B1220901 Heptacarbonyl porphyrin I CAS No. 65406-45-3

Heptacarbonyl porphyrin I

Cat. No.: B1220901
CAS No.: 65406-45-3
M. Wt: 786.7 g/mol
InChI Key: NIGVICSDLYHPTO-UHFFFAOYSA-N
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Description

Heptacarbonyl porphyrin I is a unique and complex compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and significant roles in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis . This compound, in particular, is characterized by the presence of seven carbonyl groups attached to the porphyrin core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptacarbonyl porphyrin I typically involves the condensation of pyrrole and aldehyde derivatives under controlled conditions. One common method is the Adler-Longo synthesis, which involves heating an equimolar mixture of pyrrole and an aldehyde in the presence of a strong acid catalyst . Another approach is the Lindsey method, which uses milder conditions with a chlorinated solvent and a Lewis acid catalyst . Recent advancements include microwave-assisted synthesis and the use of ionic liquids, which offer higher yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous-flow reactors has also been explored to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Heptacarbonyl porphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl groups and the conjugated porphyrin ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and reduced porphyrin derivatives .

Properties

CAS No.

65406-45-3

Molecular Formula

C39H38N4O14

Molecular Weight

786.7 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-30-23(11-38(54)55)20(4-8-35(48)49)28(42-30)16-32-24(12-39(56)57)21(5-9-36(50)51)29(43-32)15-31-22(10-37(52)53)19(3-7-34(46)47)27(41-31)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)

InChI Key

NIGVICSDLYHPTO-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O

Canonical SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O

Origin of Product

United States

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